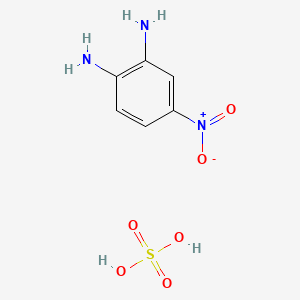![molecular formula C10H9ClFNO3 B1366646 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid CAS No. 904810-52-2](/img/structure/B1366646.png)
4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid
Vue d'ensemble
Description
“4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C10H9ClFNO3 . It is a solid substance and is considered hazardous .
Synthesis Analysis
The synthesis of similar compounds often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .
Molecular Structure Analysis
The molecular weight of “4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid” is 245.64 . The InChI code is 1S/C10H9ClFNO3/c11-6-1-2-8 (7 (12)5-6)13-9 (14)3-4-10 (15)16/h1-2,5H,3-4H2, (H,13,14) (H,15,16) .
Physical And Chemical Properties Analysis
“4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid” is a solid substance . It has a molecular weight of 245.64 . The InChI code is 1S/C10H9ClFNO3/c11-6-1-2-8 (7 (12)5-6)13-9 (14)3-4-10 (15)16/h1-2,5H,3-4H2, (H,13,14) (H,15,16) .
Applications De Recherche Scientifique
Crystallographic and Computational Studies
- Single Crystal Inspection and DFT Study : The compound 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid (referred to as BFAOB in the study) has been analyzed using single crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) calculations. These studies reveal two distinct types of molecules in the crystal structure, highlighting significant hydrogen bonding and weak hydrogen bonding, which stabilize the crystal packing (Ashfaq et al., 2021).
Spectroscopic Analysis and Supramolecular Studies
- Vibrational Spectroscopic Studies : In a related compound, the vibrational spectroscopic characteristics were examined, supported by DFT calculations. The study provides insights into the homomeric synthons, hydrogen bonding, and non-conventional interactions like CH⋯O and π-π stacking, offering a deeper understanding of the molecule's properties and interactions (Fernandes et al., 2017).
Molecular Docking and Nonlinear Optical Studies
- Molecular Docking and Vibrational Studies : Computational methods like FT-IR, FT-Raman, and molecular docking have been employed to study derivatives of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid. These studies highlight their potential as nonlinear optical materials and their interactions with biological targets, such as the Placenta growth factor (PIGF-1), indicating potential pharmacological importance (Vanasundari et al., 2018).
Synthesis Methods and Chemical Properties
- Synthesis and Characterization : Research has focused on the synthesis of related compounds, like 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, which are intermediates for biologically active anticancer drugs. The studies include optimizing synthesis methods and characterizing structures (Zhang et al., 2019).
Nonlinear Optical Applications and Crystal Structure Analysis
- Nonlinear Optical Crystal Growth and Characterization : Research in the area of semi-organometallic nonlinear optical (NLO) crystals has included the study of derivatives of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid. These studies involve crystal growth techniques, characterization, and assessments of their potential in NLO applications (Vinoth et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-chloro-2-fluoroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXPBKWZXXEWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424259 | |
| Record name | 4-[(4-chloro-2-fluorophenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid | |
CAS RN |
904810-52-2 | |
| Record name | 4-[(4-chloro-2-fluorophenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1366563.png)




![1-Methyl-2-[(1Z)-2-nitro-1-propenyl]benzene](/img/structure/B1366570.png)
![1-[(E)-2-Bromoethenyl]-4-chlorobenzene](/img/structure/B1366574.png)




![(E)-4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1366587.png)
![1-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea](/img/structure/B1366588.png)
